molecular formula C22H24N2O4S B2499885 N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine CAS No. 862738-77-0

N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine

Cat. No.: B2499885
CAS No.: 862738-77-0
M. Wt: 412.5
InChI Key: CODGFHRVFBGPQM-UHFFFAOYSA-N
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Description

N-((Tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a chemical compound with the CAS Number 862738-77-0 and a molecular formula of C22H24N2O4S . It features a complex molecular structure that incorporates an oxazole ring, a p-toluenesulfonyl (tosyl) group, an o-tolyl substituent, and a (tetrahydrofuran-2-yl)methyl amine moiety . The tetrahydrofuran (THF) ring is a common structural feature in medicinal chemistry and is also widely recognized as a versatile polar aprotic solvent . This unique combination of functional groups makes it a valuable intermediate for researchers working in organic synthesis and medicinal chemistry. Its structure suggests potential utility in the development of novel pharmacologically active compounds, particularly as a building block for the synthesis of more complex molecules targeting a range of biological pathways. Researchers can leverage this compound in exploratory studies, including the construction of heterocyclic libraries for high-throughput screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-15-9-11-18(12-10-15)29(25,26)22-21(23-14-17-7-5-13-27-17)28-20(24-22)19-8-4-3-6-16(19)2/h3-4,6,8-12,17,23H,5,7,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODGFHRVFBGPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine typically involves multiple steps:

  • Formation of the Tetrahydrofuran-2-yl Methyl Intermediate

      Starting Material: Tetrahydrofuran (THF)

      Reagents: Methylating agents such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).

      Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.

  • Synthesis of the Tosylated Oxazole

      Starting Material: 2-(o-tolyl)oxazole

      Reagents: Tosyl chloride (TsCl) in the presence of a base like pyridine.

      Conditions: The reaction is typically performed at low temperatures to control the rate of tosylation.

  • Coupling Reaction

      Reagents: The tetrahydrofuran-2-yl methyl intermediate and the tosylated oxazole are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

      Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Conditions: Reactions are typically carried out in acidic or basic media.

      Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Reactions are usually performed in anhydrous solvents.

      Products: Reduction can yield alcohols or amines, depending on the functional groups present.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can lead to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine has diverse applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Acts as a ligand in coordination chemistry.
  • Biology

    • Investigated for its potential as a bioactive compound in drug discovery.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry

    • Utilized in the development of advanced materials and polymers.
    • Employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

N-Allyl-2-(m-tolyl)-4-tosyloxazol-5-amine

  • Structure : Differs in the amine substituent (allyl vs. THF-methyl) and the tolyl group position (m-tolyl vs. o-tolyl).
  • Synthesis : While direct synthesis details are unavailable, similar oxazole derivatives are synthesized via cyclization of precursors using bases like LHMDS (lithium hexamethyldisilazide) in tetrahydrofuran (THF) .
  • Key Data : Comparable compounds exhibit HRMS peaks confirming molecular weights (e.g., m/z 436.1556 for thiazole analogues) and distinct $ ^1H $ NMR signals for aromatic protons (δ 7.2–8.4 ppm) and methyl groups (δ 2.3–2.5 ppm) .

N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (Compound 33, )

  • Structure : Oxazole core with naphthalene at position 5 and methylamine at position 2.
  • Synthesis : Prepared via deprotonation with LHMDS, followed by alkylation and purification via flash chromatography .
  • Key Data : $ ^1H $ NMR signals for naphthalene protons (δ 7.4–8.2 ppm) and methylamine (δ 3.1 ppm). Yield and purity metrics are unspecified .

N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-5-(2-nitrophenyl)oxazol-2-amine (Compound 11, )

  • Structure : Bis-oxazole with nitro and methoxy substituents.
  • Synthesis : Achieved via a triphenylphosphine-mediated reaction in dioxane at 90°C (70% yield).
  • Key Data : $ ^1H $ NMR shows aromatic protons (δ 7.3–8.4 ppm) and methoxy signals (δ 3.95 ppm). Melting point: 250–251°C .

Thiazole and Thiadiazole Analogues

  • N-Methyl-5-(pyrimidinyl)thiazol-2-amine (Compound 7, ) :
    • Exhibits insecticidal and fungicidal activity, common in thiadiazoles .
    • HRMS: m/z 436.1616 [M+H]$^+$; HPLC purity: 99% .
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine :
    • Broad-spectrum bioactivity attributed to the thiadiazole core and halogenated substituents .

Comparison Table :

Compound Class Core Structure Key Substituents Bioactivity Synthesis Yield Analytical Tools
Target Oxazole Oxazole 2-(o-tolyl), 4-tosyl, THF-methyl Not reported Not available NMR/HRMS (inferred)
N-Allyl Oxazole Oxazole 2-(m-tolyl), 4-tosyl, allyl Not reported Not available NMR/HRMS (inferred)
Thiazole (Compound 7) Thiazole Pyrimidinyl, morpholinosulfonyl Insecticidal/fungicidal 38% HRMS, HPLC
Thiadiazole Thiadiazole Chlorobenzylidene, methylphenyl Broad-spectrum Not reported X-ray crystallography

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tosyl group, an oxazole ring, and a tetrahydrofuran moiety. Its molecular formula is C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S with a molecular weight of approximately 319.39 g/mol. Understanding its chemical properties is crucial for evaluating its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in cancer research and enzymatic inhibition.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest.

Cell Line IC50 (μM) Inhibition Rate (%)
A5498.99100
HepG26.9299.98
DU1457.8999.93
MCF78.26100.39

Table 1: In vitro anti-tumor activity of related compounds .

The proposed mechanisms for the antitumor effects include:

  • Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with the compound leads to an accumulation of cells in the S phase, suggesting interference with DNA synthesis.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

  • Absorption : The compound's solubility profile suggests good absorption characteristics.
  • Metabolism : Preliminary studies indicate that metabolic pathways may involve hydroxylation and conjugation reactions, similar to other compounds with similar structures .

Case Studies

Several case studies have reported on the efficacy and safety profile of related compounds:

  • Study on HepG2 Cells : A study demonstrated that a structurally similar compound induced significant apoptosis in HepG2 liver cancer cells through mitochondrial pathways .
  • Enzymatic Inhibition : Investigations into the compound's ability to inhibit specific enzymes involved in cancer metabolism have shown promising results, indicating potential for further development as a therapeutic agent.

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